molecular formula C11H18N4O2S B12259350 tert-butyl N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]carbamate

tert-butyl N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]carbamate

Cat. No.: B12259350
M. Wt: 270.35 g/mol
InChI Key: QOITYOWDJQRFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a unique structure with a tert-butyl group, a thiadiazole ring, and an azetidine moiety

Properties

Molecular Formula

C11H18N4O2S

Molecular Weight

270.35 g/mol

IUPAC Name

tert-butyl N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]carbamate

InChI

InChI=1S/C11H18N4O2S/c1-7-13-14-9(18-7)15-5-8(6-15)12-10(16)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,16)

InChI Key

QOITYOWDJQRFRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Azetidine Formation: The azetidine ring can be formed through cyclization reactions involving suitable amine precursors.

    Carbamate Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may impart specific biological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzyme active sites, while the azetidine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]carbamate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of the thiadiazole ring and azetidine moiety, which imparts specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and development in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.